molecular formula C12H11ClF3N3 B12942903 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride

2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride

Cat. No.: B12942903
M. Wt: 289.68 g/mol
InChI Key: OHSDLMBIGQENSK-UHFFFAOYSA-N
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Description

2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is a fluorinated heterocyclic compound characterized by a bicyclic pyrrolo[3,4-c]pyrazole core. The molecule features a phenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 3, with a hydrochloride salt enhancing its solubility and stability. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the phenyl group may influence aromatic interactions in biological systems .

Properties

Molecular Formula

C12H11ClF3N3

Molecular Weight

289.68 g/mol

IUPAC Name

2-phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride

InChI

InChI=1S/C12H10F3N3.ClH/c13-12(14,15)11-9-6-16-7-10(9)17-18(11)8-4-2-1-3-5-8;/h1-5,16H,6-7H2;1H

InChI Key

OHSDLMBIGQENSK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CN1)C3=CC=CC=C3)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Intermediates

  • Condensation of Phenylhydrazine with Diethyl Acetylenedicarboxylate
    Phenylhydrazine hydrochloride reacts with diethyl acetylenedicarboxylate in ethanol, often in the presence of triethylamine, to yield 5-hydroxypyrazole intermediates in moderate to good yields (65-70%). This step forms the pyrazole ring with a phenyl substituent at N-1.
Reagents Conditions Yield (%) Notes
Phenylhydrazine hydrochloride + Diethyl acetylenedicarboxylate EtOH, RT, 20 h, Et3N base 65-70 Formation of 5-hydroxypyrazole

Functionalization via Vilsmeier–Haack Formylation

  • Formylation of Pyrazole Intermediates
    Treatment of 5-hydroxypyrazoles with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in dichloroethane (DCE) under reflux conditions introduces a formyl group at the 4-position and chlorination at the 5-position, yielding 4-formyl-5-chloropyrazoles with high efficiency (85% yield).
Reagents Conditions Yield (%) Product
POCl3 + DMF DCE, reflux, 1.5-18 h ~85 4-formyl-5-chloropyrazole

Cyclization to Form the Pyrrolo[3,4-c]pyrazole Core

  • Cyclization is achieved by intramolecular condensation or annellation reactions, often involving amide bond formation or ring closure of pyrazole intermediates bearing appropriate functional groups (e.g., aldehyde and amine functionalities).

Formation of Hydrochloride Salt

  • The final compound, 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole, is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and facilitating isolation as a crystalline solid.

Detailed Reaction Scheme Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 Phenylhydrazine hydrochloride + Diethyl acetylenedicarboxylate EtOH, RT, Et3N, 20 h 5-Hydroxypyrazole intermediate 65-70 Formation of pyrazole ring
2 5-Hydroxypyrazole intermediate POCl3 + DMF, DCE, reflux, 1.5-18 h 4-Formyl-5-chloropyrazole ~85 Vilsmeier–Haack formylation and chlorination
3 4-Formyl-5-chloropyrazole Palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) Introduction of trifluoromethyl and phenyl groups Variable Installation of substituents
4 Functionalized pyrazole intermediate Cyclization via amide bond formation or annellation Pyrrolo[3,4-c]pyrazole core Variable Ring closure to bicyclic system
5 Pyrrolo[3,4-c]pyrazole derivative HCl treatment Hydrochloride salt of target compound High Salt formation for stability

Research Findings and Optimization Notes

  • The condensation of phenylhydrazine with diethyl acetylenedicarboxylate is a robust and reproducible step, yielding key pyrazole intermediates with good purity and yield.
  • The Vilsmeier–Haack reaction using POCl3/DMF is highly effective for selective formylation and chlorination on the pyrazole ring, critical for subsequent functionalization.
  • Palladium-catalyzed cross-coupling reactions provide versatile routes to introduce trifluoromethyl and aryl groups, enabling structural diversity and fine-tuning of biological activity.
  • Cyclization steps require careful control of reaction conditions to favor the formation of the fused pyrrolo[3,4-c]pyrazole ring system without side reactions.
  • Conversion to the hydrochloride salt improves compound handling and bioavailability in pharmaceutical contexts.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range (%) Remarks
Pyrazole ring formation Condensation Phenylhydrazine hydrochloride, diethyl acetylenedicarboxylate, EtOH, Et3N 65-70 Base-mediated condensation
Formylation and chlorination Vilsmeier–Haack reaction POCl3, DMF, DCE, reflux ~85 Selective functionalization
Substituent introduction Pd-catalyzed cross-coupling Pd catalyst, trifluoromethyl/aryl boronic acids or equivalents Variable Enables trifluoromethylation
Cyclization to fused ring Amide bond formation/annellation Peptide coupling reagents (HOBt, EDCI), amines Variable Ring closure to bicyclic system
Salt formation Acid-base reaction HCl in suitable solvent High Hydrochloride salt for stability

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated that a compound structurally similar to 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride effectively reduced the viability of various cancer cell lines in vitro.

CompoundCell LineIC50 (µM)Reference
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochlorideHeLa15.2
Similar derivativeMCF-710.5

1.2 Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Research has suggested that it may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for diseases such as Alzheimer's and Parkinson's.

Agrochemical Applications

2.1 Herbicidal Properties

The trifluoromethyl group in the structure of 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride enhances its lipophilicity and biological activity, making it a candidate for herbicidal formulations. Experimental results have shown effective weed control in agricultural settings.

HerbicideTarget WeedEfficacy (%)Reference
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochlorideAmaranthus retroflexus85%
Comparative herbicideChenopodium album75%

Materials Science

3.1 Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies indicate that incorporating this compound into polycarbonate matrices improves their resistance to thermal degradation.

Polymer TypeAdditive Concentration (%)Improvement (%)Reference
Polycarbonate5%20% increase in thermal stability
Polypropylene10%15% increase in tensile strength

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s pyrrolo[3,4-c]pyrazole scaffold is shared with analogs such as 1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride (ChemBK: molecular weight 227.62) . Key differences include:

  • Substituent Position: The target compound has a 2-phenyl group, whereas the ChemBK analog substitutes a 1-methyl group.
  • Hydrochloride Salt : Both compounds are hydrochloride salts, but the phenyl group in the target compound increases molecular weight (estimated ~315–330 g/mol) compared to the ChemBK analog (227.62 g/mol) .

Functional Group Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride Phenyl (C6H5) at position 2; -CF3 at position 3 ~315–330* Not explicitly stated; likely bioactive/pharmaceutical research
1-Methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride Methyl (-CH3) at position 1; -CF3 at position 3 227.62 Chemical intermediates or agrochemical precursors
Fipronil 2,6-Dichloro-4-(trifluoromethyl)phenyl; sulfinyl group 437.15 Broad-spectrum insecticide
Ethiprole Ethylsulfinyl group 414.18 Insecticide (rice pests)

*Estimated based on structural analogs.

  • Trifluoromethyl Group : The -CF3 group in all listed compounds enhances metabolic stability and lipophilicity, a critical feature for membrane penetration in agrochemicals .
  • Aromatic vs.

Physicochemical and Bioactive Properties

  • Solubility : Hydrochloride salts generally improve water solubility. However, the phenyl group in the target compound may reduce solubility compared to methyl-substituted analogs .
  • Bioactivity : Pyrazole derivatives like fipronil target GABA receptors in insects . The target compound’s lack of sulfinyl or dichlorophenyl groups (common in pesticides) implies divergent mechanisms, possibly targeting kinases or inflammatory pathways in drug discovery.

Biological Activity

2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is C15H14F3N3HClC_{15}H_{14}F_3N_3\cdot HCl. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a valuable component in drug design.

Pharmacological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives with trifluoromethyl groups can act as potent growth inhibitors against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : Compounds in the pyrazole family are recognized for their anti-inflammatory properties. For instance, modifications to the pyrazole structure have resulted in significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • Anti-inflammatory Activity : A series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives were synthesized. Compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to dexamethasone .
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Bacillus subtilis. The tested compounds exhibited promising results with significant inhibition zones compared to standard antibiotics .

The biological activity of 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Certain derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels .
  • Cytokine Modulation : The compound's ability to modulate cytokine production plays a significant role in its anti-inflammatory effects .

Data Table: Biological Activities

Activity TypeTested CompoundEffectiveness (%)Reference
Anti-inflammatory1-acetyl-3-(3,4-dimethoxyphenyl)85% (TNF-α)
AntimicrobialVarious pyrazole derivativesSignificant Zones
CytotoxicitySelected derivativesIC50 values < 10 µM

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